molecular formula C20H25N3O2 B251557 2-(3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide

2-(3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide

Cat. No.: B251557
M. Wt: 339.4 g/mol
InChI Key: IQOFJVHRODOSDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide, also known as MPAA, is a synthetic compound that has shown potential as a drug candidate for various medical applications.

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. This compound has also been shown to bind to specific receptors such as the dopamine D2 receptor and the 5-HT1A receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects such as reducing the expression of pro-inflammatory cytokines, increasing the expression of anti-inflammatory cytokines, inhibiting the growth and proliferation of cancer cells, and improving cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide in lab experiments is its ability to selectively target specific signaling pathways and receptors. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for 2-(3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide research, including further studies on its mechanism of action, optimization of its chemical structure for improved efficacy and safety, and evaluation of its potential use in combination with other drugs for synergistic effects. Additionally, this compound could be studied for its potential use in other medical applications such as cardiovascular disease and metabolic disorders.
In conclusion, this compound is a synthetic compound that has shown potential as a drug candidate for various medical applications. Its mechanism of action involves the inhibition of specific signaling pathways and receptors, and it has been shown to have various biochemical and physiological effects. While there are advantages to using this compound in lab experiments, its potential toxicity and side effects need to be carefully evaluated. There are several future directions for this compound research, which could lead to the development of new and effective therapeutic agents for various diseases.

Synthesis Methods

The synthesis of 2-(3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide involves the reaction of 3-methylphenol with 4-(4-methylpiperazin-1-yl)benzaldehyde followed by the addition of acetic anhydride. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2-(3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide has been studied for its potential use as a therapeutic agent for various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, this compound has been shown to improve cognitive function and reduce neuroinflammation.

Properties

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

2-(3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide

InChI

InChI=1S/C20H25N3O2/c1-16-4-3-5-19(14-16)25-15-20(24)21-17-6-8-18(9-7-17)23-12-10-22(2)11-13-23/h3-9,14H,10-13,15H2,1-2H3,(H,21,24)

InChI Key

IQOFJVHRODOSDU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C

Origin of Product

United States

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